cyano(ethenyl)ethylamine

Description

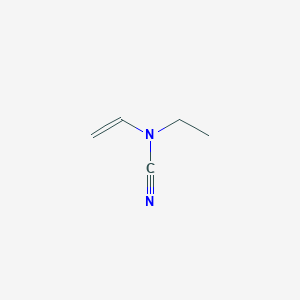

Structure

3D Structure

Properties

IUPAC Name |

ethenyl(ethyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-3-7(4-2)5-6/h3H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGUKJLDUGYHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C=C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of Cyano Ethenyl Ethylamine

Reactivity and Transformation of the Ethenyl Group

The ethenyl group, -CH=CH₂, is a vinyl functional group that behaves as an alkene, making it susceptible to addition reactions. wikipedia.orgyoutube.com The reactivity of this double bond is significantly modulated by the adjacent nitrogen atom, which can donate its lone pair of electrons through resonance, and the attached electron-withdrawing cyano moiety.

Electrophilic Addition Mechanisms

Electrophilic addition reactions to the ethenyl group are initiated by the attack of an electrophile on the electron-rich π-bond of the double bond. numberanalytics.com This process typically proceeds through the formation of a carbocation intermediate, which is then captured by a nucleophile. numberanalytics.comchemistrysteps.com In the case of ethenyl(ethyl)cyanamide, the nitrogen atom can stabilize a positive charge on the α-carbon (the carbon attached to the nitrogen) via resonance. This directs the initial attack of the electrophile (E⁺) to the terminal β-carbon, leading to a resonance-stabilized carbocation. The subsequent attack by a nucleophile (Nu⁻) completes the addition. However, the formation of vinyl cations is generally less favorable than alkyl carbocations, which can influence the reaction rate. chemistrysteps.combartleby.com

Table 1: Examples of Electrophilic Addition Reactions

| Electrophile Source | Electrophile (E⁺) | Nucleophile (Nu⁻) | Potential Product |

|---|---|---|---|

| H-X (e.g., HBr) | H⁺ | Br⁻ | (1-bromoethyl)(ethyl)cyanamide |

| H₂O / H⁺ (Hydration) | H⁺ | H₂O | (1-hydroxyethyl)(ethyl)cyanamide |

| X₂ (e.g., Br₂) | Br⁺ (as part of a bromonium ion intermediate) | Br⁻ | (1,2-dibromoethyl)(ethyl)cyanamide |

Radical Addition Pathways

The ethenyl double bond can also undergo addition reactions initiated by a free radical (R•). cdnsciencepub.com This process typically involves a chain mechanism. The initiating radical adds to the terminal carbon of the vinyl group to generate a more stable radical on the α-carbon, which is stabilized by the adjacent nitrogen atom. This new radical intermediate can then propagate the chain by reacting with another molecule. The reactivity of a vinyl group in radical additions is highly influenced by its substituents; electron-withdrawing groups, such as the cyano group, are known to enhance the reactivity of the monomer towards radical attack. cdnsciencepub.com Vinyl radicals themselves are recognized as highly reactive intermediates in a variety of organic transformations. rsc.org

Table 2: Radical Addition to the Ethenyl Group

| Radical Source | Initiating Radical (R•) | Potential Product Structure |

|---|---|---|

| Peroxides (ROOR) + HBr | Br• | (2-bromoethyl)(ethyl)cyanamide (Anti-Markovnikov) |

| Thiols (R'-SH) + Initiator | R'-S• | (ethyl)(2-(alkylthio)ethyl)cyanamide |

| Photoredox Catalysis with Alkyl Halides | Alkyl• | (ethyl)(2-alkyl-ethyl)cyanamide |

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The ethenyl group can serve as a two-pi-electron component in these reactions. rsc.org Given the likely electron-poor nature of the double bond due to the influence of the N-cyano group, it is expected to function effectively as a dienophile or dipolarophile. It can react with electron-rich dienes in [4+2] cycloadditions (Diels-Alder reactions) or with 1,3-dipoles in [3+2] cycloadditions to form five- and six-membered heterocyclic or carbocyclic rings. Photochemical or transition-metal-catalyzed cycloadditions involving vinyl groups are powerful methods for constructing complex molecular architectures. rsc.orgresearchgate.netnih.gov

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Resulting Ring System |

|---|---|---|

| [4+2] Diels-Alder | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted cyclohexene |

| [3+2] Dipolar Cycloaddition | Nitrile oxide (R-CNO) | Substituted isoxazoline |

| [3+2] Dipolar Cycloaddition | Azide (R-N₃) | Substituted triazoline |

| [2+2] Photocycloaddition | Alkene (e.g., cyclohexene) | Substituted cyclobutane |

Reactivity and Transformations of the Cyano Group

The cyano group in ethenyl(ethyl)cyanamide is part of a cyanamide (B42294) functionality (R₂N-C≡N). The carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. openstax.org

Nucleophilic Attack at the Nitrile Carbon

Nucleophiles readily attack the electrophilic carbon of the cyano group. libretexts.orgusc.edu This addition is mechanistically similar to the nucleophilic attack on a carbonyl carbon, resulting in the formation of an imine anion intermediate. openstax.org The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Hydrolysis: In the presence of aqueous acid or base, the cyano group can be hydrolyzed. libretexts.orgpressbooks.pub Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon, facilitating attack by a weak nucleophile like water. pressbooks.pub Under basic conditions, the strong nucleophile (OH⁻) attacks the carbon directly. usc.edu The initial product, after tautomerization, would be a substituted urea.

Addition of Organometallic Reagents: Potent carbon-based nucleophiles, such as Grignard reagents (R'MgX) and organolithium compounds (R'Li), can add across the carbon-nitrogen triple bond. chemistrysteps.com The initial adduct is an imine salt, which upon aqueous workup, could potentially hydrolyze to form more complex structures like substituted guanidines. libretexts.org

Table 4: Nucleophilic Addition to the Cyano Group

| Nucleophile | Reagent Example | Intermediate | Potential Final Product (after workup) |

|---|---|---|---|

| Hydroxide (B78521) | NaOH (aq) | Imidate anion | N-Ethenyl-N-ethylurea |

| Alkoxide | NaOCH₃ | Imino ether | Isourea derivative |

| Grignard Reagent | CH₃MgBr | Magnesium salt of an imine | Substituted guanidine (B92328) derivative |

| Amine | R'₂NH | Amidine | Substituted guanidine |

Reduction Mechanisms of Nitriles

The cyano group can be reduced using various reagents, most commonly to an amine. unacademy.com The specific outcome is dependent on the strength of the reducing agent.

Reduction with Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of fully reducing nitriles. commonorganicchemistry.com The mechanism proceeds via two consecutive nucleophilic additions of hydride (H⁻) from the LiAlH₄ to the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com Subsequent acidic or aqueous workup protonates the resulting dianionic intermediate to yield an amine. pressbooks.pubchemistrysteps.com For a cyanamide, this reaction would be expected to produce a methylenediamine derivative, specifically N¹-ethyl-N¹-vinylmethanediamine.

Reduction with Milder Hydride Reagents: A less powerful reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction. chemistrysteps.com DIBAL-H typically adds a single hydride equivalent, which, after hydrolysis, yields an aldehyde. libretexts.orgpressbooks.pub In the case of ethenyl(ethyl)cyanamide, this pathway would likely produce N-ethenyl-N-ethylformamide after the hydrolysis of the intermediate imine.

Catalytic Hydrogenation: Another prevalent method is catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C). unacademy.comsavemyexams.com This method also typically reduces nitriles to primary amines. commonorganicchemistry.com

Table 5: Reduction of the Cyano Group

| Reducing Agent | Reaction Type | Potential Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Full reduction | N¹-ethyl-N¹-vinylmethanediamine |

| Diisobutylaluminium hydride (DIBAL-H) | Partial reduction & Hydrolysis | N-ethenyl-N-ethylformamide |

| H₂ / Raney Nickel | Catalytic Hydrogenation | N¹-ethyl-N¹-vinylmethanediamine |

Hydrolysis Pathways of Nitriles

The nitrile group (–C≡N) within a cyanamide structure can undergo hydrolysis under either acidic or basic conditions. chemguide.co.uk The reaction generally proceeds in two stages: initial conversion to an amide-like intermediate, followed by further hydrolysis to other products. chemguide.co.ukchemistrysteps.com For cyanamides, this process is analogous to the hydrolysis of hydrogen cyanamide (H₂NCN), which yields urea. wikipedia.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic nitrile carbon. usp.brjove.com This addition creates a negatively charged nitrogen intermediate, which is then protonated by water. chemistrysteps.com The resulting intermediate rearranges to form the corresponding substituted urea. Subsequent acidification would be required to neutralize the reaction mixture.

The general pathways for nitrile hydrolysis are summarized in the table below.

| Hydrolysis Type | Catalyst | Key Steps | Intermediate Product | Final Product (after workup) |

| Acid-Catalyzed | Strong Acid (e.g., HCl) | 1. Protonation of nitrile nitrogen.2. Nucleophilic attack by water.3. Tautomerization. | Substituted Urea | Substituted Urea |

| Base-Catalyzed | Strong Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion.2. Protonation by water.3. Tautomerization. | Substituted Urea Salt | Substituted Urea |

Reactivity and Transformations of the Amine Nitrogen

The nitrogen atom in N-cyano-N-ethyl-vinylamine is part of a cyanamide functional group. This structural feature imparts unique reactivity compared to simple alkylamines, characterized by a duality of a nucleophilic amino nitrogen and an electrophilic nitrile unit. nih.gov

Protonation Equilibria and Acid-Base Properties in Reaction Media

Cyanamides are significantly weaker bases than their alkylamine counterparts. Research indicates that protonation does not occur on the amino nitrogen as it would in a typical amine. Instead, protonation takes place at the terminal nitrogen of the nitrile group. wikipedia.org This is because the resulting positive charge can be delocalized through resonance, stabilizing the conjugate acid.

| Compound | pKa of Conjugate Acid | Comments |

| Ammonia (B1221849) (NH₃) | ~9.25 | Reference simple base |

| Ethylamine (B1201723) (CH₃CH₂NH₂) | ~10.8 | Typical primary amine |

| Cyanamide (H₂NCN) | ~1.1 | Weakly basic, protonates on nitrile N wikipedia.org |

Alkylation Reactions (Polysubstitution and Monosubstitution Control)

Alkylation of cyanamide itself (H₂NCN) presents a classic challenge in controlling selectivity. The direct alkylation of cyanamide with alkyl halides can be difficult to stop at the monosubstituted stage, often leading to the formation of symmetrically disubstituted cyanamides. thieme-connect.com This is because the initially formed monoalkylcyanamide can be more nucleophilic or acidic under certain conditions than the starting cyanamide, promoting a second alkylation. thieme-connect.com

Controlling monosubstitution versus polysubstitution is a key synthetic consideration:

Monosubstitution: Achieving selective monoalkylation often requires specific strategies, such as using the potassium salt of cyanamide under controlled conditions. thieme-connect.com

Polysubstitution (Disubstitution): The reaction of cyanamide with two equivalents of an alkylating agent, or under conditions that favor further reaction of the monoalkylated intermediate, leads to N,N-disubstituted cyanamides. The synthesis of N-cyano-N-ethyl-vinylamine would likely involve a multi-step process to introduce the ethyl and vinyl groups selectively onto the nitrogen atom before or after cyanation, thereby avoiding the statistical mixture that could result from direct alkylation attempts.

A convenient laboratory method for preparing secondary amines without contamination from primary or tertiary amines involves the reaction of cyanamide with alkyl halides to form N,N-dialkylcyanamides, which are then hydrolyzed and decarboxylated. wikipedia.org This highlights the synthetic utility of controlling alkylation on the cyanamide framework.

Intramolecular Rearrangements and Decomposition Pathways

The presence of multiple reactive sites, including the cyanamide group and the vinyl (ethenyl) group, suggests that N-cyano-N-ethyl-vinylamine could undergo various rearrangements and decomposition reactions, particularly under thermal stress.

Thermal Decomposition Studies and Product Distribution

Specific thermal decomposition studies for N-cyano-N-ethyl-vinylamine are not widely documented. However, the thermal behavior of related compounds provides insight into potential decomposition pathways.

Cyanamide Self-Condensation: The parent compound, cyanamide, is known to dimerize to form 2-cyanoguanidine (dicyandiamide) or trimerize to form melamine, especially when heated. wikipedia.org While the N,N-disubstitution in N-cyano-N-ethyl-vinylamine prevents this specific pathway, the potential for intermolecular reactions exists.

Retro-Strecker Type Fragmentation: A common thermal decomposition pathway for α-aminonitriles, which share the feature of having a nitrogen and a nitrile group attached to the same carbon, is the elimination of hydrogen cyanide (HCN). rsc.org Flash vacuum thermolysis of α-aminonitriles is a known method to generate reactive N-methyleneamines (imines) through the loss of HCN. rsc.org Although N-cyano-N-ethyl-vinylamine is a cyanamide and not an α-aminonitrile, a similar fragmentation pattern involving the elimination of a stable small molecule could be a plausible decomposition route.

Vinyl Group Reactivity: The ethenyl (vinyl) group is susceptible to polymerization and other reactions at high temperatures. It could participate in intramolecular cyclizations or sigmatropic rearrangements. thieme-connect.com

Given these possibilities, the thermal decomposition of N-cyano-N-ethyl-vinylamine would likely yield a complex mixture of products.

| Potential Decomposition Product | Plausible Pathway |

| Hydrogen Cyanide (HCN) | Retro-Strecker type elimination |

| Ethyl-vinyl-amine | Loss of the cyano group |

| Polymeric materials | Polymerization of the vinyl group |

| Rearranged isomers | Sigmatropic shifts or other intramolecular reactions |

Proton Transfer Phenomena and Isomerization Processes

Proton transfer reactions involving cyano(ethenyl)ethylamine are fundamental to understanding its reactivity. The lone pair of electrons on the nitrogen atom can accept a proton, although the electron-withdrawing nature of the adjacent cyano group diminishes its basicity compared to a typical alkylamine. These proton transfer events can be precursors to further chemical changes, including isomerization. uv.es

Isomerization processes in this compound can be envisioned through tautomerism. The vinyl group attached to the nitrogen atom establishes an enamine-like system. Enamines are known to exist in equilibrium with their imine tautomers, a process facilitated by proton transfer. While the cyanamide structure [CCN(C=C)C#N] is generally stable, under certain conditions (e.g., acid or base catalysis), it could potentially isomerize. For instance, a proton shift from the α-carbon of the vinyl group to the β-carbon could occur, although this is less common than protonation at the nitrogen. Studies on related systems, such as the isomerization of CH₃CN to CH₃NC (methyl cyanide to methyl isocyanide), demonstrate that such rearrangements can be induced by energy input, like UV photons or energetic protons, suggesting a potential, albeit likely challenging, pathway for isomerization in the solid phase or under specific catalytic conditions. aanda.orgaanda.org

The flexibility of the molecule also allows for geometric isomerization (trans-cis) around the C=C double bond, a process that can be influenced by photoexcitation or thermal conditions. researchgate.net Such isomerization, along with proton transfer, can significantly affect the molecule's reactivity in subsequent transformations.

Catalytic Transformations Involving this compound or its Precursors/Derivatives

The functional groups within this compound make it and its related precursors amenable to a wide range of catalytic transformations, enabling the synthesis of diverse chemical structures.

Metal-Catalyzed Coupling Reactions (e.g., C-N Cross-Coupling)

The vinylamine (B613835) moiety within this compound makes it a suitable candidate for metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. researchgate.netorganic-chemistry.org This palladium-catalyzed reaction forms carbon-nitrogen (C-N) bonds by coupling amines with aryl or vinyl halides. researchgate.netacs.org In this context, the N-vinyl group of a precursor like N-ethylvinylamine could be coupled with an aryl halide to generate N-aryl-N-ethylvinylamine derivatives. The development of specialized ligands and user-friendly catalysts has significantly broadened the scope of these reactions, making them a cornerstone of modern organic synthesis for preparing pharmaceuticals, natural products, and organic materials. researchgate.netacs.org

The general mechanism for these cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the low-valent palladium catalyst, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. acs.orgnih.gov

Table 1: Typical Conditions for Palladium-Catalyzed C-N Cross-Coupling Reactions

| Component | Example | Purpose/Function |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the catalytic cycle. |

| Ligand | Buchwald or Hartwig phosphine (B1218219) ligands (e.g., P(t-Bu)₃, XPhos) | Stabilizes the Pd center and facilitates the reaction steps. uwindsor.ca |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile. uwindsor.ca |

| Substrates | Aryl halides (Ar-X), Amines (R₂NH) | Coupling partners. |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

| Temperature | Room Temperature to >100 °C | Influences reaction rate. |

Catalytic Cyanation of C–N Bonds

The cyano group's involvement in catalytic processes can be viewed in two ways: its transfer to other molecules or its formation from amine precursors.

As an N-cyano compound, ethenyl(ethyl)cyanamide belongs to a class of reagents that can act as electrophilic cyanating agents. smolecule.comrsc.org Reagents like 1-cyanoimidazole are known to transfer a "CN⁺" equivalent to various nucleophiles, including amines and carbanions, under mild conditions. enamine.net This suggests that this compound could potentially be used to cyanate (B1221674) other nucleophilic substrates, although its efficiency would need to be experimentally determined.

Conversely, a primary route to synthesizing this compound or its derivatives involves the catalytic cyanation of a C-N bond in a precursor amine. Recent advances have established nickel-catalyzed methods for the cyanation of C-N bonds in α-aryl amines using CO₂/NH₃ as a cyanide-free source of the cyano group. nih.govacs.org This reaction proceeds via an ammonium (B1175870) salt intermediate and demonstrates broad functional group tolerance, providing a modern, safer alternative to traditional methods that use toxic cyanide salts like Zn(CN)₂. nih.govacs.org

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for synthesizing amines, which can serve as precursors to this compound. libretexts.orgmasterorganicchemistry.com This reaction involves the formation of a C-N bond by reacting a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

To synthesize a precursor like N-ethylvinylamine, one might consider the reaction of acetaldehyde (B116499) with ethylamine. The versatility of reductive amination is enhanced by the availability of various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which offer different levels of reactivity and selectivity. masterorganicchemistry.comorganic-chemistry.org For instance, NaBH₃CN is particularly effective because it selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting carbonyl compound. masterorganicchemistry.com

The general pathway is as follows:

Nucleophilic attack of the amine on the carbonyl carbon.

Dehydration to form a Schiff base (imine) or enamine.

Reduction of the imine/enamine by a hydride reducing agent.

This method avoids the overalkylation problems often encountered with direct alkylation of amines with alkyl halides. masterorganicchemistry.com

Catalytic Hydrogenation Processes

The structure of this compound contains two functional groups susceptible to catalytic hydrogenation: the vinyl C=C double bond and the nitrile C≡N triple bond. The selective reduction of one group in the presence of the other is a common challenge in organic synthesis.

Hydrogenation of the Nitrile Group: The catalytic hydrogenation of nitriles is an industrial method for producing primary amines. googleapis.com This transformation is typically carried out using catalysts like Raney nickel or Raney cobalt, often in the presence of ammonia or a base like lithium hydroxide to suppress the formation of secondary and tertiary amine byproducts. googleapis.com Reaction conditions usually involve elevated hydrogen pressure and temperature. googleapis.comgoogle.com More recent methods have shown that Raney Ni with potassium borohydride (KBH₄) can efficiently reduce nitriles to primary amines under mild conditions. umich.edu

Hydrogenation of the Vinyl Group: The C=C double bond can be readily hydrogenated to a C-C single bond using a variety of catalysts, including palladium on carbon (Pd/C), platinum, and rhodium, often under mild conditions (e.g., room temperature and atmospheric pressure of H₂). labpartnering.org

Selective hydrogenation of this compound would depend heavily on the choice of catalyst and reaction conditions. Precious metal catalysts like palladium and platinum tend to be highly active for alkene hydrogenation at low temperatures, potentially allowing for the selective reduction of the vinyl group to an ethyl group while leaving the nitrile intact. Conversely, conditions optimized for nitrile reduction (e.g., Raney Ni at higher temperatures) might lead to the reduction of both functional groups. googleapis.comlabpartnering.org

Table 2: Common Catalysts for Hydrogenation of Nitriles and Alkenes

| Functional Group | Catalyst System | Typical Conditions | Product Type |

|---|---|---|---|

| Nitrile (-C≡N) | Raney Ni, Raney Co, Rhodium | High pressure H₂, elevated temperature, often with NH₃ or base. googleapis.comgoogle.com | Primary Amine |

| Nitrile (-C≡N) | Raney Ni / KBH₄ | Mild (e.g., 50 °C), atmospheric pressure. umich.edu | Primary Amine |

| Alkene (-C=C-) | Pd/C, PtO₂, Rh/C | Low pressure H₂ (e.g., 1 atm), room temperature. labpartnering.org | Alkane |

Computational and Theoretical Chemistry Investigations of Cyano Ethenyl Ethylamine

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental tools for predicting the three-dimensional structure, stability, and electronic properties of molecules. These computational methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of a given atomic arrangement. For a molecule like cyano(ethenyl)ethylamine, these calculations would provide invaluable insights into its preferred shapes and inherent reactivity.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface (PES). lupinepublishers.com This optimized structure represents the most stable, or equilibrium, geometry of the molecule. For flexible molecules, the PES may contain multiple local minima, each corresponding to a stable conformer. Conformational analysis involves identifying these different conformers and determining their relative stabilities.

For this compound, rotation around the C-N and C-C single bonds would lead to various conformers. Computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to optimize the geometry of each potential conformer. acs.org The conformer with the lowest calculated energy is considered the most stable.

As a reference, computational studies on the analogous molecule, vinyl cyanide (CH₂=CH-CN), have precisely determined its equilibrium structure. acs.orgarxiv.org The planarity of the vinyl group and the linearity of the nitrile group are key structural features. In a theoretical study of this compound, a key point of investigation would be the orientation of the ethyl group relative to the planar vinyl-cyano framework and the degree of pyramidalization at the nitrogen atom.

Table 1: Calculated Geometric Parameters for Vinyl Cyanide (Analogue for this compound) Data sourced from B3LYP optimized geometry calculations. acs.org

| Parameter | Bond/Angle | Value |

| Bond Length | C=C | 1.339 Å |

| Bond Length | C-C | 1.426 Å |

| Bond Length | C≡N | 1.164 Å |

| Bond Length | C-H (vinyl) | 1.086 - 1.088 Å |

| Bond Angle | C-C-C | 122.6° |

| Bond Angle | C-C-N | 180° |

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. rsc.org DFT calculations provide information about the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. arxiv.org

For this compound, the nitrogen lone pair, the vinyl π-system, and the cyano group's π-system would all contribute significantly to the frontier molecular orbitals. The nitrogen lone pair would be expected to raise the energy of the HOMO, making the molecule more nucleophilic compared to vinyl cyanide. The conjugation between the vinyl and cyano groups creates an electron-deficient π-system, making the molecule susceptible to nucleophilic attack. smolecule.com DFT studies on related systems confirm that hybrid functionals like B3LYP are effective for these types of calculations. acs.orgarxiv.org

Table 2: Theoretical Electronic Properties for Vinyl Cyanide (Analogue for this compound) Illustrative values based on typical DFT calculations.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 7.0 eV |

The dipole moment (μ) is a measure of the net molecular polarity, resulting from the non-uniform distribution of electron density in a molecule. It is a vector quantity, having both magnitude and direction. Computational chemistry provides a reliable means of calculating the dipole moment, which is essential for understanding intermolecular interactions and solubility.

Table 3: Calculated Dipole Moment for Vinyl Cyanide (Analogue for this compound) Data sourced from published computational and experimental findings. researchgate.net

| Compound | Dipole Moment Component (μa) | Dipole Moment Component (μb) | Total Dipole Moment (μ) |

| Vinyl Cyanide | ~3.82 D | ~0.69 D | ~3.88 D |

Reaction Pathway Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By identifying reactants, products, intermediates, and transition states, a complete picture of the reaction pathway can be constructed.

A transition state (TS) represents the highest energy point along the lowest energy path between reactants and products. acs.org It is a saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the mechanism and kinetics of a reaction.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. acs.org The IRC analysis involves following the path of steepest descent from the transition state downhill to the connected reactant and product minima on the potential energy surface. aip.org This confirms that the identified TS correctly connects the desired reactants and products. acs.org For reactions involving this compound, such as cycloadditions or nucleophilic additions, IRC calculations would be essential to verify the proposed mechanistic steps. acs.orgresearchgate.net

The activation energy (Ea) is the energy difference between the reactants and the transition state. researchgate.netkuleuven.be It represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computational chemistry allows for the direct calculation of the activation energy from the energies of the optimized reactant and transition state structures. smolecule.com

For instance, vinyl cyanamides are known to participate in cycloaddition reactions. bristol.ac.uk A computational study of a [4+2] cycloaddition (Diels-Alder reaction) involving this compound as the dienophile would involve:

Optimizing the geometries of the reactants (this compound and a diene).

Locating the transition state structure for the cycloaddition.

Optimizing the geometry of the resulting cycloadduct (the product).

Calculating the activation energy as the energy difference between the transition state and the reactants.

Such an analysis, as performed on related systems, provides quantitative data on reaction feasibility and kinetics. chemrxiv.orgnih.gov For example, DFT calculations have been used to determine activation energies for various cycloaddition reactions, revealing how substituent effects and reaction conditions influence the energy barrier. chemrxiv.orgrsc.org

Table 4: Illustrative Data for a Hypothetical Reaction Coordinate Analysis This table presents conceptual data for a hypothetical reaction involving a vinyl cyanamide (B42294).

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials (e.g., this compound + Diene) | 0.0 |

| Transition State | Highest energy point on the reaction path | +25.0 |

| Product | Final Cycloadduct | -15.0 |

| Calculated Value | Description | Value (kcal/mol) |

| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | 25.0 |

| Reaction Energy (ΔEr) | Energy(Product) - Energy(Reactants) | -15.0 |

Thermochemical Calculations

Thermochemical calculations are essential for determining the energetic properties of a molecule, such as its stability and the heat released or absorbed during chemical reactions. These computations are fundamental to understanding the thermodynamics of chemical processes.

Detailed Research Findings

While specific experimental thermochemical data for this compound is not extensively documented, computational methods can provide reliable estimates. High-level composite methods, such as the Gaussian-4 composite method (G4MP2), are employed to accurately calculate thermochemical quantities like the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (C°). murdoch.edu.au These methods involve a series of calculations that systematically approximate the results of a very high-level theoretical model.

For a molecule like this compound, these calculations would involve:

Geometry Optimization: Finding the lowest energy three-dimensional structure of the molecule.

Frequency Calculation: Determining the vibrational frequencies to compute zero-point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculations: Using very large basis sets and high levels of electron correlation to refine the electronic energy.

The resulting data, such as the standard enthalpy of formation, indicates the molecule's stability relative to its constituent elements. For instance, the pyrolysis of related compounds like ethylamine (B1201723) has been studied computationally to determine the activation energies for various decomposition pathways, providing insight into the molecule's thermal stability. murdoch.edu.au Thermochemical equations derived from these calculations can be used to predict the energy changes for any reaction involving the compound. youtube.com

Table 4.2.3: Examples of Thermochemical Parameters Calculable for this compound

| Thermochemical Property | Description | Typical Computational Method |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | G4, CBS-QB3, W1 |

| Standard Entropy (S°) | A measure of the randomness or disorder of the molecule at a standard state. | Based on vibrational, rotational, and translational partition functions from frequency calculations. |

| Heat Capacity (Cv, Cp) | The amount of heat required to raise the temperature of the substance by one degree. | Derived from calculated vibrational frequencies and molecular structure. |

| Gibbs Free Energy (G°) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | G° = H° - TS° |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectra of molecules. By simulating spectroscopic properties, researchers can identify unknown compounds, understand bonding characteristics, and analyze molecular structure.

Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrations of chemical bonds within a molecule. Computational calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular motions.

Detailed Research Findings

The vibrational spectrum of this compound is expected to show characteristic frequencies corresponding to its distinct functional groups: the cyano (C≡N), ethenyl (C=C), and ethylamine (C-N, N-H, C-H) moieties. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311+G*, are highly effective for predicting these frequencies. researchgate.net

The predicted spectrum would feature:

A strong, sharp absorption band for the cyano group (C≡N) stretching vibration . modgraph.co.uk

Bands corresponding to the ethenyl group , including the C=C stretching and various C-H stretching and bending modes. kharagpurcollege.ac.in

Vibrations associated with the ethylamine fragment . The C-N stretching vibration in aliphatic amines typically appears in the 1220 to 1020 cm⁻¹ region. docbrown.info N-H stretching vibrations give rise to a characteristic broad band around 3300-3500 cm⁻¹, while N-H bending vibrations appear near 1600 cm⁻¹. docbrown.info

Standard C-H stretching and bending vibrations from the ethyl group. docbrown.info

These calculations not only predict the position of the peaks but also their relative intensities, aiding in the interpretation of the full spectrum. The region below 1500 cm⁻¹ is known as the fingerprint region, where a unique combination of complex vibrations allows for definitive identification of the molecule. docbrown.info

Table 4.3.1: Typical Calculated Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Cyano (-C≡N) | Stretching | 2200 - 2260 | Strong, Sharp |

| Ethenyl (C=C) | Stretching | 1620 - 1680 | Medium to Weak |

| Amine (N-H) | Stretching | 3300 - 3500 | Medium, Broad |

| Amine (N-H) | Bending | 1550 - 1650 | Medium |

| Aliphatic Amine (C-N) | Stretching | 1020 - 1220 | Medium |

| Alkane (C-H) | Stretching | 2850 - 3000 | Strong |

| Note: These are general ranges. Actual values depend on the specific molecular environment and computational method used. |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational prediction of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can greatly assist in the assignment of complex spectra.

Detailed Research Findings

The proton (¹H) and carbon (¹³C) NMR spectra of this compound can be predicted using computational methods. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors like electronegativity and the presence of unsaturated groups. libretexts.org

For this compound, key features would include:

¹H NMR: The protons of the ethenyl group (vinylic protons) are expected to resonate at a downfield position (higher ppm) compared to the protons of the ethyl group due to the deshielding effect of the double bond. libretexts.org The protons on the carbon adjacent to the nitrogen will also be shifted downfield.

¹³C NMR: The carbons of the cyano and ethenyl groups will have the largest chemical shifts. The cyano carbon is characteristically found far downfield.

Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). illinois.edu The analysis of substituent chemical shifts (SCS) shows that the cyano group generally has a deshielding effect on nearby protons. modgraph.co.uk

Table 4.3.2: Predicted ¹H NMR Chemical Shift Regions for this compound

| Proton Type | Structural Fragment | Approximate Chemical Shift (δ, ppm) | Influencing Factors |

| Vinylic | -CH=CH₂ | 4.5 - 6.5 | Anisotropy of C=C bond |

| Methylene (B1212753) | -N-CH₂-CH₃ | 2.5 - 3.5 | Electronegativity of Nitrogen |

| Methyl | -CH₂-CH₃ | 1.0 - 1.5 | Saturated alkyl environment |

| Note: These are estimated ranges. Solvent and precise molecular geometry affect the actual shifts. |

Electronic Transitions (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy molecular orbitals. uobabylon.edu.iq Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is used to predict the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved. units.itresearchgate.net

Detailed Research Findings

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving its chromophores: the cyano (C≡N) and ethenyl (C=C) groups. uobabylon.edu.iq The presence of a nitrogen atom with a lone pair of electrons introduces the possibility of n → π* transitions, in addition to the π → π* transitions associated with the unsaturated bonds. uobabylon.edu.iq

Key expected transitions include:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugation between the ethenyl and cyano groups could shift this absorption to a longer wavelength (a bathochromic or red shift). units.it

n → π transitions:* These involve promoting a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are generally lower in intensity than π → π* transitions.

TD-DFT calculations can determine the excitation energies and oscillator strengths (which relate to absorption intensity) for the lowest-energy electronic transitions. units.it This allows for the assignment of observed spectral bands to specific changes in molecular orbitals (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net

Table 4.3.3: Principal Electronic Transitions Expected for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π(C=C, C≡N) → π(C=C, C≡N) | < 200 - 400 nm | High |

| n → π | n(N) → π(C=C, C≡N) | 250 - 450 nm | Low |

| Note: The exact λ_max values are sensitive to solvent and molecular conformation. |

Computational Modeling for Intermolecular Interactions and Solvation Effects

The behavior of a molecule in a condensed phase is governed by its interactions with surrounding molecules. Computational modeling is crucial for understanding these intermolecular forces and the effects of a solvent on molecular structure and reactivity.

Detailed Research Findings

The chemical structure of this compound, featuring a polar cyano group, a π-system in the ethenyl group, and a hydrogen-bond-accepting nitrogen atom, allows for a range of intermolecular interactions.

Intermolecular Interactions: The cyano group is a powerful electron-withdrawing group and possesses a strong dipole moment, making it a key site for dipole-dipole interactions. Computational studies on other cyano-containing molecules show that multiple C≡N groups can create a strong positive electrostatic potential, leading to powerful noncovalent bonds with nucleophiles. mdpi.com The nitrogen atom can also act as a hydrogen bond acceptor.

Solvation Effects: The properties and reactivity of this compound can be significantly influenced by the solvent. frontiersin.org Solvation effects are modeled computationally using either explicit models (where individual solvent molecules are included in the calculation) or implicit models like the Polarizable Continuum Model (PCM). researchgate.netmsu.edu These models account for the dielectric effect of the solvent, which can stabilize charge separation and influence the energies of different molecular conformations and transition states. An increase in solvent polarity can shift intermolecular interactions from weaker van der Waals forces to stronger hydrogen bonding, which can alter chemical reactivity and selectivity. frontiersin.org For instance, the excited-state relaxation dynamics of some molecules are heavily dependent on hydrogen bonding interactions between the molecule and protic solvents. msu.edu

By calculating properties such as interaction energies and solvation free energies, computational models can predict how this compound will behave in different chemical environments, which is critical for designing synthetic routes and understanding its potential applications.

Spectroscopic Characterization and Structural Elucidation of Cyano Ethenyl Ethylamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For cyano(ethenyl)ethylamine, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its atomic connectivity.

Multi-dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Structural Connectivity

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹C) signals and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the ethyl and ethenyl groups. For instance, correlations would be expected between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, as well as between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon to which it is directly attached. It would allow for the definitive assignment of the carbon signals for the ethylamine (B1201723) and ethenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be critical in establishing the connectivity between the cyano group, the ethenyl group, and the ethylamine backbone. For example, correlations between the protons of the ethyl group and the carbon of the cyano group would confirm their proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This would be particularly useful for determining the preferred conformation of the molecule in solution.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | ¹H-¹H bond correlations | -CH₂ ↔ -CH₃ (ethyl); vinyl H ↔ vinyl H |

| HSQC | Direct ¹H-¹³C correlations | Assigns each C atom to its attached H atom(s) |

| HMBC | Long-range ¹H-¹³C correlations | Confirms connectivity of functional groups (e.g., ethyl to cyano) |

| NOESY | ¹H-¹H spatial proximity | Determines solution-state conformation |

Solid-State NMR for Condensed Phases

While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid phase, which could then be compared to the solution-state data to identify any conformational changes upon crystallization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule with high accuracy. For this compound (C₅H₈N₂), the expected exact mass would be calculated and compared to the experimentally measured value to confirm its molecular formula. Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information. The fragmentation pattern would reveal characteristic losses of neutral fragments (e.g., ethene, HCN) that would help to piece together the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. iiconservation.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The C≡N stretch of the nitrile group typically appears as a sharp, intense band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The N-H stretching of the amine group would be observed in the 3500-3300 cm⁻¹ region. The C=C stretching of the ethenyl group would be visible around 1680-1620 cm⁻¹. iiconservation.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N and C=C stretching vibrations are often strong and easily identifiable in the Raman spectrum. iiconservation.org This technique can also be particularly useful for studying the molecule in aqueous solutions. nih.gov

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Similar to FT-IR |

| Cyano (-C≡N) | C≡N Stretch | 2260 - 2220 spectroscopyonline.com | Strong, sharp peak in the same region |

| Ethenyl (-CH=CH₂) | C=C Stretch | 1680 - 1620 | Strong peak in the same region |

| Ethyl (-CH₂CH₃) | C-H Stretch | 3000 - 2850 | Prominent in this region |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. msu.edukhanacademy.orgyoutube.com For this compound, the presence of the ethenyl group in conjugation with the cyano group would likely result in a π → π* electronic transition. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) would provide information about the extent of this conjugation. Increasing conjugation generally leads to a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift). libretexts.org While the ethylamine group itself is not a chromophore, its interaction with the conjugated system could influence the electronic structure and thus the UV-Vis spectrum.

Surface-Sensitive Spectroscopic Techniques for Adsorption and Surface Reaction Studies (e.g., RAIRS, TPD)

In principle, RAIRS would be a powerful tool for identifying the vibrational modes of this compound adsorbed on a surface. This technique is particularly sensitive to the orientation of molecules on a substrate. For instance, in studies of similar molecules like methyl cyanide (CH₃CN) and methyl isocyanide (CH₃NC) on gold surfaces, RAIRS has been used to monitor the growth of characteristic infrared features, such as the C≡N stretching mode around 2250 cm⁻¹. aanda.orgaanda.org Such data allows researchers to understand how the molecule binds to the surface and if its structure is perturbed upon adsorption.

TPD complements RAIRS by providing information on the energetics of the surface-adsorbate bond and identifying reaction products that desorb from the surface as a function of temperature. In TPD experiments, a surface with the adsorbed molecule is heated at a constant rate, and the desorbing species are detected by a mass spectrometer. nih.gov The desorption temperature is related to the adsorption energy. For example, TPD studies have been used to distinguish between isomers like CH₃CN and CH₃NC, which exhibit different desorption temperatures, and to follow the products of surface reactions like hydrogenation. aanda.orgresearchgate.net

In the context of this compound, a hypothetical TPD experiment would involve monitoring the mass fragments corresponding to the parent molecule and any potential dissociation or reaction products as the temperature of the substrate is increased. The resulting desorption peaks would provide insights into the strength of its interaction with the surface and the temperatures at which surface-mediated reactions or desorption occur.

Although direct experimental data for this compound is lacking, the study of analogous compounds provides a framework for how RAIRS and TPD could be applied. For example, research on the hydrogenation of nitriles on interstellar ice analogs has utilized these techniques to understand reaction pathways leading to the formation of amines. aanda.orgastrobiology.com These studies demonstrate the potential of surface-sensitive spectroscopy to unravel complex surface chemistry.

Without dedicated experimental investigation into this compound, any discussion of its specific RAIRS spectra or TPD profiles remains speculative. The scientific community would benefit from future research in this area to characterize the surface chemistry of this bifunctional molecule.

Derivatization and Functionalization Strategies Based on Cyano Ethenyl Ethylamine Structure

Synthesis of Novel Nitrogen-Containing Heterocycles

The functional groups within cyano(ethenyl)ethylamine serve as key handles for intramolecular or intermolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems. Such heterocycles are core scaffolds in many pharmaceuticals and biologically active compounds.

The synthesis of pyridone rings can be achieved through reactions that leverage the reactivity of the nitrile and the activated carbons within the this compound backbone. A common strategy involves the condensation of aminonitrile-type structures with 1,3-dicarbonyl compounds or their equivalents.

One established pathway is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, which, after hydrolysis and tautomerization, yields a cyclic aminoketone. researchgate.netwikipedia.org By analogy, this compound could be elaborated into a dinitrile intermediate, which would then undergo a base-catalyzed cyclization. The reaction involves the deprotonation of the α-carbon to one nitrile group, which then attacks the carbon of the second nitrile group, forming an enaminonitrile ring. Subsequent hydrolysis would yield the pyridone derivative.

Multi-component reactions also provide an efficient route. For instance, the three-component reaction of an aldehyde, malononitrile, and a cyano-containing methylene (B1212753) compound in the presence of a catalyst can yield highly substituted pyridones. scirp.org The structure of this compound makes it a suitable synthon for such convergent strategies, where its constituent parts can participate in building the pyridone ring. Research has demonstrated the synthesis of various N-amino-2-pyridone derivatives using catalysts like magnesium oxide or bismuth(III) nitrate, achieving high yields through environmentally benign procedures. scirp.org

Table 1: Examples of Reagents for Pyridone Synthesis from Cyano-Containing Precursors This table is illustrative of reaction types discussed in the literature for analogous structures.

| Precursor Type | Co-reactant(s) | Catalyst/Conditions | Resulting Heterocycle |

|---|---|---|---|

| Cyanoacetic acid hydrazide | Arylaldehyde, Malononitrile | MgO, Ethanol, Reflux | N-Amino-2-pyridone derivative scirp.org |

| Dinitrile | Sodium alkoxide (Intramolecular) | Thorpe-Ziegler Cyclization | Cyclic enaminonitrile (Pyridone precursor) buchler-gmbh.com |

| Enaminone | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | Acetic Acid/Ammonium (B1175870) Acetate | 1,6-Naphthyridine derivative mdpi.com |

Imidazolidines, five-membered saturated heterocycles containing two nitrogen atoms, can be readily synthesized from α-aminonitriles. The key reaction is the condensation of the aminonitrile with an aldehyde or ketone. uni-muenchen.de For this compound, the primary amino group acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. A second amine can then displace the hydroxyl group to close the ring.

Alternatively, the Strecker synthesis, which is a plausible route to α-aminonitriles themselves, can be adapted. researchgate.net This involves the one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source. tandfonline.com The resulting α-aminonitrile can then undergo further reactions. For example, a zinc-mediated Blaise reaction with a bromoacetate (B1195939) on a protected α-aminonitrile can lead to the formation of imidazolidones after cyclization. nih.gov The synthesis of imidazolidine-4-thiones from α-aminonitriles and hydrogen sulfide (B99878) has also been reported as a prebiotically plausible route. uni-muenchen.decdnsciencepub.com These methods highlight the utility of the aminonitrile moiety as a direct precursor to the imidazolidine (B613845) core structure.

Formation of Functionalized Polymeric Structures

The bifunctional nature of this compound, possessing both a polymerizable vinyl group and reactive amine/nitrile functionalities, allows for its use in synthesizing functional polymers through various strategies.

The ethenyl (vinyl) group is susceptible to chain-growth polymerization. Depending on the initiator and conditions, it can undergo radical, cationic, or anionic polymerization. libretexts.org For instance, anionic polymerization, initiated by organolithium reagents like n-butyllithium, is effective for monomers with anion-stabilizing substituents such as a cyano group. libretexts.org This would produce a linear polymer with repeating cyano- and amino-ethyl side chains, which could be further modified post-polymerization. Reversible Addition/Fragmentation Chain Transfer (RAFT) polymerization is another advanced technique that would allow for the synthesis of polymers with low polydispersity and controlled molecular weight. sigmaaldrich.com

Furthermore, the amine and nitrile groups enable this compound to be used as a monomer in step-growth polymerization or multicomponent polymerizations (MCPs). Research has shown that poly(α-aminonitrile)s can be synthesized via a catalyst-free MCP of dialdehydes, diamines, and trimethylsilyl (B98337) cyanide. rsc.org These polymers exhibit high thermal stability and high refractive indices. rsc.org By incorporating a molecule like this compound into such a polymerization, the vinyl group would remain as a pendant functional group on the polymer backbone, available for subsequent cross-linking or grafting reactions. Aminonitriles are also known starting materials for polyamide polymers. asianpubs.org

Development of Chelation Agents and Ligands

α-Aminonitriles are well-documented as effective chelating ligands for a variety of transition metal ions. uobaghdad.edu.iq Chelation typically involves the nitrogen atoms of both the amino group and the nitrile group, which act as Lewis basic donor sites, forming a stable five-membered ring with a central metal ion. iosrjournals.orgoiirj.org

The ligand (L), represented by an α-aminonitrile like this compound, can coordinate with metal salts (e.g., CoCl₂, NiCl₂, CuCl₂) in an ethanolic solution to form complexes, often with an octahedral geometry and a general formula of [ML₂Cl₂]. iosrjournals.orgresearchgate.net Infrared spectroscopy is a key tool for characterizing these complexes; coordination of the nitrile nitrogen to the metal center results in a red shift (a decrease in wavenumber) of the C≡N stretching vibration, indicating a weakening of the triple bond. iosrjournals.org

The ability to functionalize surfaces with these ligands has also been demonstrated. For example, a silica-coated magnetic nanoparticle (Fe₃O₄@SiO₂) can be functionalized with an amino group, which is then converted to an α-aminonitrile via a Strecker reaction. This material can then effectively chelate with metal ions like copper(II), creating a recyclable, magnetically separable catalyst. scispace.com The presence of the ethenyl group in this compound offers an additional site for grafting the ligand onto polymer supports or surfaces.

Table 2: Metal Complex Formation with α-Aminonitrile Ligands Data compiled from studies on analogous α-aminonitrile compounds.

| Metal Ion | Ligand Type | Proposed Geometry | Spectroscopic Evidence (IR) | Reference |

|---|---|---|---|---|

| Fe(II), Co(II), Ni(II), Cu(II) | (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile | Octahedral | Red shift of 35-95 cm⁻¹ for C≡N stretch | iosrjournals.org |

| Co(II), Cu(II), Cd(II), Zn(II) | (P-methyl anilino) phenyl acetonitrile | Tetrahedral/Octahedral | Shift in C≡N and N-H stretching frequencies | uobaghdad.edu.iq |

| Cu(II) | α-aminonitrile-functionalized Fe₃O₄@SiO₂ | Surface Complex | Confirmed by FT-IR | scispace.com |

Construction of Advanced Organic Materials and Dyes

The electronic properties of this compound, which features an electron-donating amino group and a potent electron-withdrawing cyano group, make it an excellent candidate for building advanced organic materials, particularly dyes. This "push-pull" configuration is fundamental to the design of chromophores with strong absorption and fluorescence properties.

The primary amine group provides a reactive handle for incorporating the molecule into larger conjugated systems. For example, it can be used in condensation reactions with nitrosophenols and dihydroxynaphthalenes to create benzophenoxazinone dyes, which are analogues of the well-known fluorescent dye Nile Red. rsc.org The amino group can also be used to couple the molecule to other structures to fine-tune solubility or target specific environments. rsc.org

Furthermore, α-aminonitriles are versatile intermediates for synthesizing a wide range of N-heterocycles that form the core of many dyes. uni-mainz.de For example, cyclocondensation reactions with α,β-unsaturated carbonyl compounds can lead to substituted pyrroles, which are precursors to important dye families like BODIPY dyes. acs.org The combination of the inherent "push-pull" nature and the synthetic versatility of the functional groups allows for the rational design of novel dyes with tailored photophysical properties for applications in bio-imaging, sensing, and materials science.

Polymer Chemistry and Macromolecular Science Applications of Cyano Ethenyl Ethylamine

Monomer in Anionic Polymerization Systems (Analogy to Alkyl Cyanoacrylates)

The structure of cyano(ethenyl)ethylamine, featuring a vinyl group, suggests its potential as a monomer in polymerization reactions. An analogy can be drawn to alkyl cyanoacrylates (CAs), which are well-known for their extreme reactivity in anionic polymerization. nih.gov CAs possess a vinyl group activated by two strong electron-withdrawing groups (nitrile and ester), making the β-carbon highly susceptible to nucleophilic attack. nih.gov While this compound has a cyano group, the vinyl group is attached to a nitrogen atom, which alters the electronic effects compared to CAs. Despite this difference, the potential for anionic polymerization can be explored hypothetically.

Anionic polymerization of alkyl cyanoacrylates is often initiated by weak bases, including tertiary amines and phosphines. nih.gov The initiation proceeds via a Michael-type addition of the nucleophile to the electron-deficient carbon-carbon double bond. afinitica.com This process results in the formation of a zwitterion, which is an ion containing both a positive and a negative charge. acs.orgresearchgate.net This zwitterion is the initiating species that subsequently reacts with other monomer molecules to propagate the polymer chain. researchgate.netafinitica.com

For this compound, a similar zwitterionic mechanism could be envisioned if initiated by a suitable external nucleophile. The tertiary amine within the monomer's own structure could also potentially lead to intermolecular initiation, although this might be complicated by steric hindrance and electronic factors. A study on ethyl cyanoacrylate (ECA) demonstrated that while tertiary amines rapidly initiate polymerization to form high molecular weight polymers, primary and secondary amines react much slower, often forming aminocyanopropionate esters via intramolecular proton transfer rather than immediately propagating a polymer chain. afinitica.com

Table 1: Comparison of Initiators for Anionic Polymerization of Cyanoacrylates and Hypothetical Initiation for this compound

| Initiator Type | Example | Mechanism in Cyanoacrylates | Hypothetical Role in this compound Polymerization |

| Weak Lewis Bases | Tertiary Amines, Phosphines | Rapid initiation via zwitterion formation. nih.govafinitica.com | Could act as an external initiator, attacking the vinyl group. |

| Anionic Species | Hydroxyl ions, Carboxylate anions | Direct anionic initiation by adding to the double bond. nih.govpcbiochemres.com | Would likely initiate polymerization if conditions are suitable. |

| Internal Amine | N/A (Monomer is the initiator) | N/A | The tertiary amine within the monomer could potentially act as an initiator for another monomer molecule, though this is speculative. |

In the polymerization of alkyl cyanoacrylates, the propagation step is characteristically rapid due to the highly reactive nature of the propagating carbanion, which is stabilized by resonance through the adjacent cyano and ester groups. nih.govpcbiochemres.com This rapid reaction is the basis for their use as "super glues." pcbiochemres.com

Propagation continues until the monomer is consumed or a termination event occurs. nih.gov Termination in CA polymerization can happen through chain transfer reactions, particularly in the presence of weak acids which can protonate the propagating carbanion to form a "dead" chain. nih.gov However, the resulting conjugate base can then initiate a new chain. nih.gov In idealized anionic systems, termination is absent, leading to "living" polymers. scribd.com

For this compound, the kinetics would be substantially different. The propagating anion would likely be less stable than that of a cyanoacrylate, as it lacks the second electron-withdrawing ester group. This would likely result in slower propagation rates. Termination could occur via reaction with impurities or through side reactions involving the pendant ethylamine (B1201723) or cyano groups.

Controlled Polymerization Techniques (e.g., Living Polymerization)

Living polymerization is a form of chain polymerization where chain transfer and termination are absent. polymersolutions.com This technique allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. polymersolutions.comgoogle.com Anionic polymerization is a classic example of a living system, provided that the reaction environment is free of terminating agents like water or alcohols. scribd.com

Achieving a living polymerization of highly reactive monomers like cyanoacrylates is challenging but possible under specific conditions with carefully chosen initiators. researchgate.net The development of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) has also enabled the synthesis of well-defined polymers from a wide variety of monomers. nih.govpolymersolutions.com

To achieve a controlled polymerization of this compound, a living anionic approach would require stringent purification of reagents and a low-temperature environment to minimize side reactions. Alternatively, controlled radical techniques could be explored, although the monomer's susceptibility to different polymerization mechanisms would need to be carefully evaluated.

Co-Polymerization Studies with Other Vinyl Monomers

Co-polymerization is a process where two or more different types of monomers are polymerized together to form a copolymer. This technique is widely used to tailor the properties of the final material. The ability of two monomers to copolymerize is described by their reactivity ratios, which depend on the electronic and steric nature of the monomers. rsc.org

There are no specific studies on the co-polymerization of this compound. However, one could hypothesize its behavior in copolymerization with common vinyl monomers like styrene, acrylates, or vinyl acetate. google.comgoogle.com Given the presence of both a cyano group and an amine-substituted vinyl group, its electronic character is complex. It would be necessary to experimentally determine its reactivity ratios with various comonomers to predict the resulting copolymer composition and structure. For instance, anethole, another bio-based monomer, cannot homopolymerize but can be incorporated into copolymers with other vinyl monomers, acting as both a comonomer and a chain transfer agent. rsc.org A similar multifaceted role could be possible for this compound.

Formation of Dendrimeric Architectures (Analogy to Ethylenediamine)

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. scispace.commdpi.com A classic example is the poly(amidoamine) or PAMAM dendrimer, which often uses ethylenediamine (B42938) as a core molecule. kirj.eewikipedia.org In the divergent synthesis of PAMAM dendrimers, the core molecule reacts in a stepwise fashion with monomers like methyl acrylate (B77674) and more ethylenediamine to build successive "generations," doubling the number of reactive surface groups with each generation. scispace.comkirj.ee

This compound contains an ethylamine substructure, but it is a tertiary amine and possesses a single polymerizable vinyl group, unlike ethylenediamine which is a difunctional primary amine. Therefore, it cannot directly replace ethylenediamine as a core or branching unit in traditional PAMAM synthesis.

However, its structure offers hypothetical pathways for creating dendritic or highly branched materials:

Grafting from a Core: A multifunctional initiator core could be used to initiate the polymerization of this compound, creating a star-shaped polymer.

Post-Polymerization Modification: A linear polymer of this compound would feature pendant nitrile groups. These nitriles could be chemically reduced to primary amines, which could then serve as reactive sites for grafting a second layer of polymer chains, leading to a branched, comb-like architecture. quora.com

Table 2: Comparison of Ethylenediamine and this compound in Dendrimer Synthesis

| Feature | Ethylenediamine | This compound (Hypothetical) |

| Role in PAMAM Synthesis | Core and branching unit. kirj.eewikipedia.org | Cannot directly substitute as a core or branching unit. |

| Functionality | Two primary amine groups (Nc = 4 reactive sites). kirj.ee | One polymerizable vinyl group, one tertiary amine, one nitrile group. |

| Potential Use | Building block for iterative divergent synthesis. scispace.com | Monomer for "grafting-from" a core; precursor to branched polymers via post-polymerization modification of the nitrile group. |

Precursor for Multifunctional Polymeric Materials (e.g., for catalysis or optoelectronics)

The polymer derived from this compound would possess a unique set of pendant functional groups: a tertiary amine and a nitrile group on each repeating unit. These groups make the polymer an excellent candidate as a precursor for multifunctional materials through post-polymerization modification. rsc.org

Nitrile Group (-CN) Conversion: The nitrile group is exceptionally versatile. It can be:

Hydrolyzed to form carboxylic acid or amide groups. quora.com This introduces hydrophilicity and sites for further conjugation.

Reduced to form primary amine groups. quora.com This would create a polyamine structure, useful for chelation, catalysis, or altering pH-responsiveness.

Complexed with metals, which is of interest in coordination chemistry and catalysis. rroij.com

Tertiary Amine Group (-N(Et)-): The inherent tertiary amine groups along the polymer backbone can act as catalytic sites, proton sponges, or binding sites for metal ions.

This ability to transform the polymer's side chains opens up applications in various fields. For example, polymers with amine functionalities are explored as gene delivery vectors and catalysts. nih.gov Polymers containing nitrile groups or their derivatives are used in materials for optoelectronics and as specialty dye components. rroij.commdpi.com The combination of these functionalities in one precursor polymer makes this compound a theoretically interesting building block for advanced material design.

Advanced Analytical Methodologies for Characterization and Quantification of Cyano Ethenyl Ethylamine

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental in the analytical workflow for cyano(ethenyl)ethylamine, enabling the separation of the target compound from impurities and other components within a mixture. The choice of technique is dictated by the volatility and polarity of the compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. Its versatility allows for the analysis of non-volatile and thermally labile compounds. A typical HPLC method would involve a reversed-phase column where the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis at 210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

The cyano and ethenyl groups within the molecule provide chromophores that allow for detection using a UV-Vis detector, typically at a wavelength where the compound exhibits maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

For the analysis of volatile impurities or reaction byproducts that may be present alongside this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. In this technique, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

| Parameter | Typical Conditions |

| Column | DB-5ms (or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient from 50°C to 250°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

In instances where this compound is utilized as a monomer or a comonomer in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight distribution of the resulting polymer. GPC separates molecules based on their size in solution.

| Parameter | Typical Conditions |

| Columns | Series of porous polymer-based columns |

| Mobile Phase | Tetrahydrofuran (THF) |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene standards |

Sample Preparation Techniques

Effective sample preparation is critical to remove interfering substances and to concentrate the analyte before instrumental analysis, thereby enhancing the sensitivity and accuracy of the results.

Solid-Phase Extraction (SPE) for Concentration and Purification

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of this compound from complex sample matrices. The selection of the sorbent material is key and depends on the properties of the analyte and the matrix. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polar sorbent like silica (B1680970) or a cyano-bonded phase could be utilized.

Typical SPE Protocol:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or an appropriate buffer.

Loading: The sample containing this compound is passed through the sorbent bed, where the analyte is retained.

Washing: The sorbent is washed with a weak solvent to remove unretained impurities.

Elution: A strong solvent is used to desorb the purified and concentrated this compound.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or highly polar compounds. Given that ethylamine (B1201723) is a functional group within the molecule, this compound can be protonated under acidic conditions, making it amenable to CE analysis. Separation in CE is based on the differential migration of ions in an electric field. This technique is characterized by its high resolution, short analysis times, and minimal sample and solvent consumption.

| Parameter | Typical Conditions |

| Capillary | Fused-silica capillary |

| Background Electrolyte | Phosphate or borate (B1201080) buffer at low pH |

| Voltage | 20-30 kV |

| Detection | UV-Vis at 210 nm |